Cas no 1519371-76-6 (4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid)

4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid 化学的及び物理的性質
名前と識別子
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- 4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid
- EN300-1836514
- 1519371-76-6
-
- インチ: 1S/C13H17NO2/c14-8-12(7-13(15)16)11-5-4-9-2-1-3-10(9)6-11/h4-6,12H,1-3,7-8,14H2,(H,15,16)
- InChIKey: BMKHFWZWMGYRIY-UHFFFAOYSA-N
- SMILES: OC(CC(CN)C1C=CC2CCCC=2C=1)=O
計算された属性
- 精确分子量: 219.125928785g/mol
- 同位素质量: 219.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 254
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- XLogP3: -0.9
4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1836514-0.25g |
4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
1519371-76-6 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1836514-1g |
4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
1519371-76-6 | 1g |
$842.0 | 2023-09-19 | ||
Enamine | EN300-1836514-5g |
4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
1519371-76-6 | 5g |
$2443.0 | 2023-09-19 | ||
Enamine | EN300-1836514-10g |
4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
1519371-76-6 | 10g |
$3622.0 | 2023-09-19 | ||
Enamine | EN300-1836514-10.0g |
4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
1519371-76-6 | 10g |
$4914.0 | 2023-06-01 | ||
Enamine | EN300-1836514-0.05g |
4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
1519371-76-6 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1836514-0.5g |
4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
1519371-76-6 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1836514-1.0g |
4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
1519371-76-6 | 1g |
$1142.0 | 2023-06-01 | ||
Enamine | EN300-1836514-5.0g |
4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
1519371-76-6 | 5g |
$3313.0 | 2023-06-01 | ||
Enamine | EN300-1836514-2.5g |
4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
1519371-76-6 | 2.5g |
$1650.0 | 2023-09-19 |
4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acidに関する追加情報
4-Amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic Acid: A Comprehensive Overview of CAS No. 1519371-76-6
4-Amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid (CAS No. 1519371-76-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-amino-3-(2,3-dihydroinden-5-yl)butanoic acid, is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent advancements in the study of this compound.
Chemical Structure and Properties
The molecular formula of 4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid is C14H19NO3, with a molecular weight of approximately 249.30 g/mol. The compound features a 2,3-dihydroindenyl moiety attached to a butanoic acid backbone, which includes an amino group at the fourth position. This structural arrangement confers unique chemical and biological properties to the molecule.
The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited but can be enhanced by adjusting the pH or using co-solvents. The presence of the carboxylic acid and amino groups allows for various chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.
Synthesis Methods
The synthesis of 4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid has been explored through several routes, each with its advantages and limitations. One common approach involves the reaction of 2,3-dihydroindenyl derivatives with amino acids or their precursors. For instance, a typical synthetic pathway might involve the following steps:
- Nucleophilic substitution of a suitable halide or tosylate derivative of 2,3-dihydroindenyl with an amino acid ester.
- Hydrolysis of the resulting ester to form the carboxylic acid.
- Purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
An alternative method involves the use of transition metal-catalyzed coupling reactions, such as palladium-catalyzed cross-coupling reactions between aryl halides and amino acids or their derivatives. These methods offer higher yields and better control over stereochemistry, making them particularly useful for large-scale production.
Biological Activities and Applications
4-Amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid has shown promising biological activities in various preclinical studies. One of its notable applications is in the field of neuropharmacology, where it has been investigated for its potential as a modulator of neurotransmitter systems. Recent studies have demonstrated that this compound can interact with specific receptors in the central nervous system (CNS), potentially offering therapeutic benefits for neurological disorders such as Parkinson's disease and Alzheimer's disease.
In addition to its neuropharmacological properties, 4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid has also been studied for its anti-inflammatory effects. Preclinical models have shown that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. These findings suggest that the compound may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD).
Clinical Trials and Future Prospects
The promising preclinical results have led to increased interest in advancing 4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid into clinical trials. Several Phase I trials are currently underway to evaluate its safety and pharmacokinetic properties in human subjects. Early data from these trials have shown favorable safety profiles and pharmacokinetic parameters, paving the way for further clinical development.
In parallel with clinical trials, ongoing research is focused on optimizing the chemical structure of 4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid to enhance its therapeutic efficacy and reduce potential side effects. Computational methods such as molecular docking and molecular dynamics simulations are being employed to identify key interactions between the compound and its target receptors.
Conclusion
4-Amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid (CAS No. 1519371-76-6) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers valuable properties that make it suitable for various therapeutic uses. As research continues to advance our understanding of this compound, it holds significant promise for addressing unmet medical needs in areas such as neurodegenerative diseases and inflammatory conditions.
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